4-Azido-L-phenylalanine hydrochloride

Bioorthogonal chemistry Click chemistry SPAAC

4-Azido-L-phenylalanine hydrochloride (CAS 34670-43-4), also referred to as p-azido-L-phenylalanine (AzF) or pN₃Phe, is a non-canonical amino acid (ncAA) derived from L-phenylalanine featuring a para-substituted azide (-N₃) moiety. As a phenylalanine analog, it is recognized by engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs for ribosomal incorporation into proteins at genetically encoded amber (TAG) stop codons.

Molecular Formula C9H11ClN4O2
Molecular Weight 242.66 g/mol
Cat. No. B1382076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-L-phenylalanine hydrochloride
Molecular FormulaC9H11ClN4O2
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl
InChIInChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1
InChIKeyVXCXRGSRHCHMBK-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Azido-L-phenylalanine Hydrochloride: A Multi-Modal Click Chemistry and Vibrational Reporter Unnatural Amino Acid


4-Azido-L-phenylalanine hydrochloride (CAS 34670-43-4), also referred to as p-azido-L-phenylalanine (AzF) or pN₃Phe, is a non-canonical amino acid (ncAA) derived from L-phenylalanine featuring a para-substituted azide (-N₃) moiety . As a phenylalanine analog, it is recognized by engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs for ribosomal incorporation into proteins at genetically encoded amber (TAG) stop codons [1]. The azide functional group confers three distinct capabilities that operate orthogonally within a single residue: (i) copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), (ii) strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN probes, and (iii) UV-induced photo-crosslinking for covalent capture of transient protein interactions [2]. Its position-sensitive infrared-active azide asymmetric stretch vibration (~2100 cm⁻¹) additionally enables it to function as a site-specific vibrational reporter of local protein environments, such as hydration status or electrostatic changes, without the need for external fluorophore conjugation [3]. These properties establish AzF as a foundational chemical biology tool, yet not all azide-containing ncAAs are functionally interchangeable.

Why 4-Azido-L-phenylalanine Cannot Be Replaced by Alternative Unnatural Amino Acids Without Compromising Multi-Modal Functionality


The procurement risk in substituting 4-azido-L-phenylalanine with other bioorthogonal ncAAs lies in the functional trade-offs inherent to each compound. Cyclopropene-L-lysine (CpK) and trans-cyclooct-2-en-L-lysine (TCOK), for instance, offer faster inverse electron demand Diels-Alder (IEDDA) labeling kinetics in live cells but lack the azide vibrational reporter function and UV-crosslinking capability, restricting users to a single modality [1]. Similarly, 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe) retains an azide vibrational reporter, but its spectroscopic properties differ substantially from pN₃Phe: the extinction coefficient of its asymmetric stretch is lower, and its sensitivity to local hydration is distinct due to the methylene spacer altering probe positioning [2]. Even another click-chemistry-capable phenylalanine derivative, p-propargyloxy-L-phenylalanine (pPaF), relies on a terminal alkyne rather than azide, inverting the bioorthogonal reaction partner and compatibility with widely deployed azide-reactive SPAAC reagents such as DBCO-fluorophores [3]. Therefore, choosing a replacement requires evaluating the loss of at least one of the three orthogonal functionalities inherent to AzF—click chemistry versatility, vibrational sensing, and photo-crosslinking—rendering generic in-class substitution scientifically unsound without experimental revalidation.

4-Azido-L-phenylalanine Hydrochloride: Head-to-Head Comparative Performance Evidence for Procurement Decisions


Dual Click Chemistry Compatibility (CuAAC and SPAAC) Versus Single-Mechanism Alternatives Requires No Change in Bioorthogonal Handle

4-Azido-L-phenylalanine (AzF) is unique among commonly used bioorthogonal ncAAs in supporting both Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring a swapped bioorthogonal handle. In a direct head-to-head comparison by Mattheisen et al. (2023), the bioorthogonal labeling efficiency of AzF, cyclopropene-L-lysine (CpK), and trans-cyclooct-2-en-L-lysine (TCOK) was measured at three CCR5 GPCR sites in live HEK293T cells. AzF was successfully incorporated at all three sites, enabling specific labeling. However, AzF-based CuAAC labeling required copper catalyst optimization, whereas CpK and TCOK used tetrazine-based IEDDA ligation with faster kinetics [1]. In contrast, AzF uniquely enables copper-free SPAAC with DBCO/BCN probes, a modality not available to CpK or TCOK without re-engineering the ncAA, and simultaneously supports photo-crosslinking, a feature absent in CpK, TCOK, and pPaF [2]. The ability to toggle between two orthogonal click chemistries without altering the genetic incorporation system is a procurement-relevant differentiator when experimental workflows demand both copper-free live-cell labeling and high-yield CuAAC bioconjugation.

Bioorthogonal chemistry Click chemistry SPAAC Strain-promoted cycloaddition

Superior Extinction Coefficient of the Azide Asymmetric Stretch Vibration Versus 4-Cyano-L-phenylalanine Enables More Sensitive Vibrational Spectroscopy

The azide (-N₃) asymmetric stretch vibration of 4-azido-L-phenylalanine (pN₃Phe) centered at ~2100 cm⁻¹ lies in a transparent region of the protein infrared spectrum and exhibits an extinction coefficient significantly larger than the nitrile (-CN) symmetric stretch of 4-cyano-L-phenylalanine (pCNPhe) at ~2230 cm⁻¹. Bazewicz et al. (2013) reported that the extinction coefficient of the azide asymmetric stretch of the structurally related 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe) is approximately 1.7-fold greater than pCNPhe [1]. The same study noted that the extinction coefficient for pN₃Phe is actually higher than that of pN₃CH₂Phe, further increasing this differential relative to pCNPhe [1]. This higher extinction coefficient translates directly into higher signal-to-noise per unit protein concentration, enabling vibrational spectroscopy at lower protein concentrations or shorter acquisition times. For users requiring quantitative IR-based measurements of local protein hydration or electrostatics, pN₃Phe offers superior detection sensitivity compared to the widely used nitrile reporter pCNPhe, while maintaining site-specific genetic incorporation fidelity.

Vibrational reporter Infrared spectroscopy Extinction coefficient Protein environment sensing

Comparable Cell-Free Protein Synthesis Yield Versus p-Propargyloxy-L-phenylalanine With the Added Benefit of Photo-Crosslinking Capability

In cell-free protein synthesis (CFPS) systems, the achievable yield of modified protein is a key procurement criterion for in vitro translation workflows. TaiClone reports that in CFPS, 0.9–1.7 mg/mL of modified soluble superfolder green fluorescent protein (sfGFP) containing either 4-azido-L-phenylalanine (AzF) or p-propargyloxy-L-phenylalanine (pPaF) accumulates in CFPS solutions . While pPaF achieves a comparable yield range, AzF uniquely retains photo-crosslinking functionality via the aryl azide, a feature absent in the alkyne-bearing pPaF [1]. This means researchers achieve equivalent protein production without sacrificing the ability to perform UV-induced covalent capture of binding partners, an orthogonal modality to click chemistry labeling. For laboratories running CFPS-based protein engineering or screening campaigns, AzF therefore delivers the same volumetric productivity as pPaF while preserving multi-modal downstream utility.

Cell-free protein synthesis CFPS Yield comparison Unnatural amino acid incorporation

Documented Explosion Hazard Profile Necessitates Defined Storage and Handling Specifications Not Required for Non-Azide Analogs

A critical procurement consideration for 4-azido-L-phenylalanine is its documented energetic material hazard profile. Richardson et al. (2018) reported that isolated 4-azido-L-phenylalanine exhibits explosive characteristics not previously documented in the literature, with shock sensitivity (SS) and explosive propagation (EP) values of –0.02 and –0.01, respectively, approaching the thresholds for classification as an explosive compound [1]. This hazard is intrinsic to the aryl azide functional group and is not shared by non-azide alternatives such as CpK, TCOK, pPaF, pCNPhe, or 4-iodo-L-phenylalanine. Consequently, procurement specifications for AzF must include verified purity (≥98% by HPLC), appropriate storage temperature (−20°C as specified by Sigma-Aldrich ), and lot-specific Certificates of Analysis confirming the absence of contaminants that may alter thermal stability. While this imposes additional handling requirements relative to non-azide ncAAs, the documented safety profile enables informed risk assessment and compliant laboratory management—an advantage over compounds with unknown hazard profiles. Importantly, the same study demonstrated a chromatography-free, scalable synthetic route from L-phenylalanine, providing a cost-effective supply chain despite the handling precautions [1].

Safety Explosion hazard DSC Procurement specification

High-Fidelity Amber Suppression Enables Low-Background Protein Labeling With a Signal-to-Noise Ratio of Up to 65:1 in Engineered Translation Systems

The specificity with which an unnatural amino acid is incorporated in response to a reassigned amber codon dictates the background signal in downstream labeling or functional assays. A chimeric phenylalanine translation system patented for AzF-dependent Escherichia coli (Patent CN-114134141-B) achieved a signal-to-noise ratio of up to 65:1 for AzF incorporation versus natural amino acid misincorporation [1]. This high signal-to-noise ratio is a direct function of the engineered orthogonal aaRS/tRNA pair's selectivity for AzF over endogenous phenylalanine, tyrosine, or tryptophan. While similar engineered systems exist for other ncAAs, the patent-protected AzF-specific system provides a quantifiable benchmark for incorporation fidelity that is directly relevant to users requiring low-background site-specific labeling. This level of fidelity is particularly critical for single-molecule fluorescence, FRET-based biosensors, and quantitative proteomics applications where even low levels of misincorporation compromise data quality. For procurement, this evidence supports sourcing AzF from suppliers whose quality control data align with the purity and identity specifications validated in high-fidelity incorporation systems.

Amber suppression Genetic code expansion Signal-to-noise ratio Orthogonal translation

Demonstrated Biosynthetic Pathway Integration Using Low-Cost Achiral Building Blocks Enables Industrial-Scale Protein Manufacturing

A 2024 study by Kunjapur and colleagues demonstrated a modular, genetically encoded system that combines in vivo biosynthesis of phenylalanine-derived ncAAs with their site-specific incorporation into target proteins in a single engineered bacterial host [1]. This system successfully produced proteins containing 4-azido-L-phenylalanine when the culture was supplemented with 4-azido-benzoic acid—a low-cost, achiral building block—rather than the pre-synthesized ncAA itself [1]. This represents a fundamentally different supply chain model compared to other bioorthogonal ncAAs (CpK, TCOK) that lack a demonstrated, fully integrated biosynthesis-incorporation pathway utilizing commercially ubiquitous precursors. The system's broad substrate specificity additionally enables the production of multiple phenylalanine derivatives from a single engineered strain platform. For industrial users—particularly those engaged in therapeutic protein manufacturing—this evidence supports AzF as the ncAA of choice when scalability, cost-of-goods, and supply chain simplification are procurement priorities, as the biosynthetic route bypasses multi-step chemical synthesis and purification of the ncAA itself.

Biosynthesis Industrial scale Genetic code expansion Synthetic auxotrophy

Evidence-Backed Application Scenarios Where 4-Azido-L-phenylalanine Hydrochloride Delivers Proven Differentiation


Site-Specific Dual-Modality Protein Labeling: Combining Live-Cell SPAAC Imaging with In-Gel CuAAC Detection

When a research program requires both live-cell fluorescent imaging of a target protein (via copper-free SPAAC with DBCO-fluorophores) and subsequent in-gel detection or pull-down (via CuAAC with biotin-alkyne), 4-azido-L-phenylalanine is the only phenylalanine-derived ncAA that natively supports both click chemistry modalities from a single incorporated residue. The side-by-side GPCR labeling study by Mattheisen et al. (2023) demonstrates that AzF can be incorporated at multiple receptor sites and subsequently labeled, while the SPAAC compatibility with DBCO/BCN probes is documented across multiple commercial and academic sources [4]. In contrast, pPaF requires an alkyne-bearing probe and does not respond to the widely available DBCO reagent family. This scenario applies directly to GPCR pharmacology, receptor trafficking studies, and any target where copper toxicity precludes live-cell CuAAC, but post-lysis CuAAC is desired for maximum labeling yield.

Label-Free Vibrational Probing of Local Protein Hydration and Conformational Dynamics via FTIR Spectroscopy

For structural biology groups investigating protein hydration, ligand-induced conformational changes, or folding intermediates, 4-azido-L-phenylalanine provides a site-specific vibrational probe whose azide asymmetric stretch (~2100 cm⁻¹) has a higher extinction coefficient than the nitrile reporter of 4-cyano-L-phenylalanine (pCNPhe), enabling measurements at lower protein concentrations [4]. The Brewer group has demonstrated site-specific incorporation into sfGFP and spectral sensitivity to local solvent environment. This label-free modality eliminates the need for fluorophore conjugation and is compatible with membrane proteins where fluorophore labeling can perturb structure. The procurement choice of AzF over pCNPhe is justified when signal-to-noise at low sample concentration is the primary experimental constraint.

UV-Triggered Covalent Capture of Transient Protein-Protein and Protein-Ligand Interactions

The aryl azide of 4-azido-L-phenylalanine undergoes UV-induced photo-crosslinking with nearby C-H and N-H bonds, enabling covalent trapping of transient or weak binding interactions for subsequent identification by mass spectrometry. ResearchGate-cited studies report irradiation resulting in efficient (>50%) crosslinking of protein subunits when AzF is incorporated at the interaction interface [4]. This modality is absent in CpK, TCOK, and pPaF, which only support bioorthogonal ligation to exogenously added probes. For interactomics and structural proteomics laboratories, AzF is the ncAA of choice when the goal is to capture and identify unknown binding partners in living cells without pre-installing a chemical crosslinker.

Industrial-Scale Manufacture of ncAA-Containing Therapeutic Proteins via Integrated Biosynthesis and Incorporation

The demonstration by Kunjapur et al. (2024) of a single-organism system that both biosynthesizes 4-azido-L-phenylalanine from the achiral, low-cost precursor 4-azido-benzoic acid and site-specifically incorporates it into target proteins provides a scalable, economically viable manufacturing route [4]. This positions AzF-containing biologics (e.g., PEGylated protein therapeutics, antibody-drug conjugates with defined drug-to-antibody ratios) for industrial production where the cost and complexity of supplying pre-synthesized ncAA to fermentation cultures would be prohibitive. For biopharmaceutical process development teams, this finding makes AzF the preferred ncAA platform among phenylalanine derivatives when planning for eventual commercial-scale manufacturing and regulatory filing.

Technical Documentation Hub

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